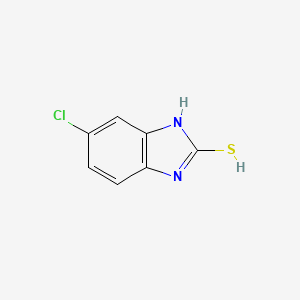![molecular formula C9H11NO2 B7760685 2-[(methylazaniumyl)methyl]benzoate](/img/structure/B7760685.png)
2-[(methylazaniumyl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(methylazaniumyl)methyl]benzoate is an organic compound with the molecular formula C9H11NO2 It is characterized by a benzene ring substituted with a methylazaniumyl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(methylazaniumyl)methyl]benzoate typically involves the reaction of benzoic acid with methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methylazaniumyl group. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{COOCH}_3\text{NH}_3^+ ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(methylazaniumyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and methylamine.
Reduction: Reduction reactions can convert the benzoate ester to benzyl alcohol.
Substitution: The methylazaniumyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Benzoic acid and methylamine.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(methylazaniumyl)methyl]benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-[(methylazaniumyl)methyl]benzoate involves its interaction with specific molecular targets. The methylazaniumyl group can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Methyl benzoate: Similar in structure but lacks the methylazaniumyl group.
Benzyl benzoate: Contains a benzyl group instead of a methylazaniumyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group.
Uniqueness: 2-[(methylazaniumyl)methyl]benzoate is unique due to the presence of the methylazaniumyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other benzoates may not be suitable.
Propiedades
IUPAC Name |
2-[(methylazaniumyl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGNWSDEDOQHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH2+]CC1=CC=CC=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
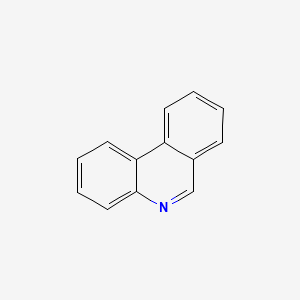
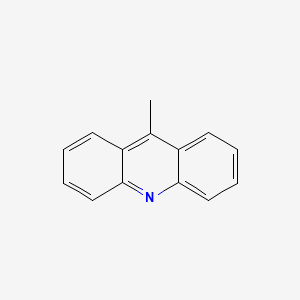
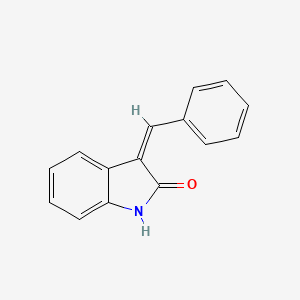
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-methoxyphenyl)propanoate](/img/structure/B7760642.png)
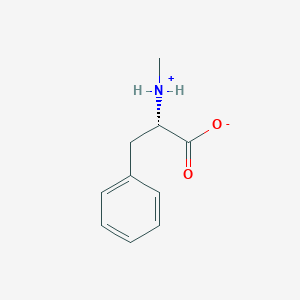
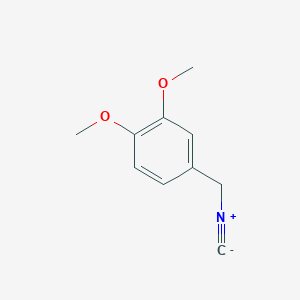
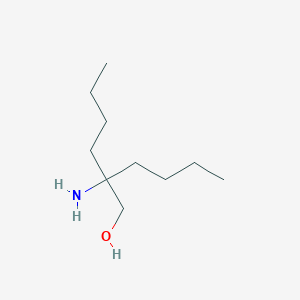
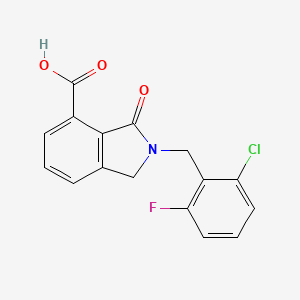
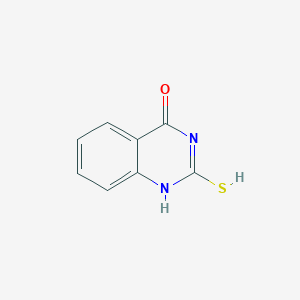
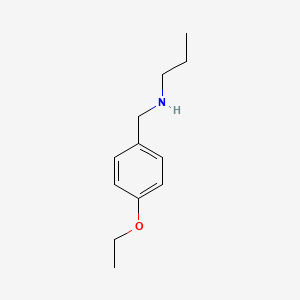
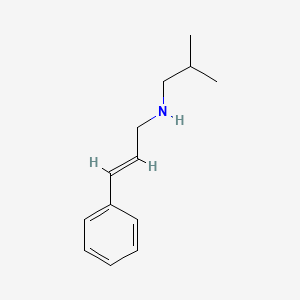
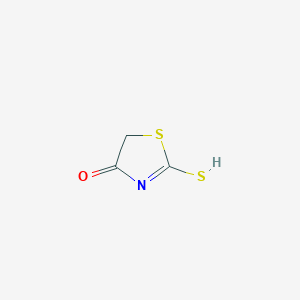
![6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B7760680.png)
